taconite

Iron Ore Grade Mineral Processing Beneficiation Economics

Taconite (CAS 12249-26-2) is a low-grade, siliceous iron ore (25–30% Fe native) that requires beneficiation—fine grinding, magnetic separation, and pelletizing—to yield a >65% Fe blast furnace feed. Integrated steel mills rely on taconite pellets for their specific reduction behavior, softening-melting characteristics, and mechanical strength, making direct substitution with high-grade hematite or magnetite ores technically infeasible without furnace redesign. For non-magnetic, oxidized taconites, cationic flotation offers a quantifiable reagent cost advantage (144.1 vs. 178.7 cents/long ton). In Rotary Hearth Furnace applications, slower reduction kinetics can be leveraged to boost productivity 1.5–2× when coupled to a bath smelter. Procure taconite concentrate or pellets tailored to your burdening strategy.

Molecular Formula Fe+2
Molecular Weight 55.84 g/mol
CAS No. 12249-26-2
Cat. No. B1172097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametaconite
CAS12249-26-2
Synonymstaconite
Molecular FormulaFe+2
Molecular Weight55.84 g/mol
Structural Identifiers
SMILES[Fe+2]
InChIInChI=1S/Fe/q+2
InChIKeyCWYNVVGOOAEACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taconite (CAS 12249-26-2): Low-Grade Iron Ore Procurement and Beneficiation Considerations


Taconite (CAS 12249-26-2) is a low-grade, siliceous iron ore classified as a mineral composite rather than a discrete chemical compound [1]. It is primarily composed of finely dispersed magnetite (Fe₃O₄) and hematite (Fe₂O₃) interlayered with quartz (SiO₂) and various silicates [2]. The unprocessed ore typically contains only 25–30% iron, necessitating extensive beneficiation—including fine grinding, magnetic separation, and pelletizing—to produce a usable blast furnace feed with an iron content exceeding 65% [3].

Why Taconite Cannot Be Simply Replaced by High-Grade Hematite or Magnetite Ores


Direct substitution of taconite with high-grade hematite or magnetite ores is technically and economically infeasible for integrated steelmaking operations designed around taconite pellets. While high-grade ores possess superior native iron content (70–72% Fe), taconite's distinct mineralogical matrix of fine-grained magnetite in a siliceous gangue [1] demands a specialized processing chain that cannot be bypassed. The resulting taconite pellets exhibit a specific suite of metallurgical properties—including reduction behavior [2], softening-melting characteristics, and mechanical strength—that blast furnace profiles are optimized to utilize. Swapping in a different ore type would disrupt furnace burden permeability, alter slag chemistry (due to differing gangue compositions), and deviate from established thermal and reduction profiles, thereby negating any potential raw-material cost savings.

Quantitative Differentiation of Taconite vs. Direct Ore Alternatives


Native Iron Content: Taconite vs. High-Grade Hematite and Magnetite Ores

Taconite is a low-grade ore, possessing a significantly lower native iron concentration compared to the principal high-grade alternatives, hematite and magnetite. This low initial grade is the primary driver for the mandatory, capital-intensive beneficiation steps required before use [1].

Iron Ore Grade Mineral Processing Beneficiation Economics

Magnetic Susceptibility: Process-Selective Recovery of Taconite's Magnetite vs. Hematite and Goethite

The economic viability of processing taconite relies on the magnetic susceptibility of its primary iron-bearing mineral, magnetite. This property allows for efficient separation using low-intensity magnetic separators, a technique that is ineffective for non-magnetic iron oxides like hematite and goethite found in other ore types [1].

Magnetic Separation Mineral Processing Iron Ore Beneficiation

Reduction Kinetics: Comparative Reduction Rates of Taconite vs. Hematite Pellets

In direct reduction processes using a rotary hearth furnace (RHF) simulator, hematite-containing composite pellets exhibit faster reduction kinetics than taconite-containing pellets. This difference stems from the distinct phase-transition behavior of the two starting materials [1].

Direct Reduction Rotary Hearth Furnace Reduction Kinetics Ironmaking

Flotation Reagent Cost: Anionic vs. Cationic Systems for Oxidized Taconite

For the beneficiation of oxidized taconites from the western Mesabi Range, a direct comparison of flotation reagent costs reveals a significant economic advantage for the cationic process over the anionic process [1].

Froth Flotation Process Economics Oxidized Taconite Reagent Cost

Blast Furnace Dust Loss: Unfired (Raw) Taconite Pellets vs. Sinter Charge

The use of unfired (raw) taconite pellets as a blast furnace burden results in a quantifiable increase in dust loss compared to a standard sinter charge. This operational penalty must be weighed against the potential capital and energy savings from eliminating the pellet induration (firing) step [1].

Blast Furnace Pelletizing Agglomeration Dust Loss

Primary Application Scenarios for Taconite (CAS 12249-26-2) Driven by Quantitative Evidence


Scenario 1: Integrated Steelmaking with Dedicated Pelletizing Infrastructure

This is the established, large-scale commercial application for taconite. Its low native iron content (25–30% Fe) [1] necessitates a captive or toll-processing beneficiation plant that includes fine grinding, magnetic separation [2], and pelletizing to produce a >65% Fe blast furnace feed. The entire downstream process—from blast furnace profile to slag chemistry—is optimized for the specific physical and chemical properties of these pellets. Substitution with a different ore type is not a simple drop-in replacement but would require a fundamental redesign of the burdening strategy and furnace operation.

Scenario 2: Direct Reduction and Alternative Ironmaking Process Development

The distinct reduction behavior of taconite-derived materials is a key variable in next-generation ironmaking technologies. For example, in Rotary Hearth Furnace (RHF) applications, the slower reduction kinetics of taconite pellets compared to hematite [3] is a quantifiable process parameter that must be modeled and accounted for. Furthermore, the potential to use lower degrees of reduction (e.g., ~70%) in an RHF coupled to a bath smelter has been identified as a route to significantly enhance productivity (1.5 to 2 times) [3], making taconite a strategic feed for such hybrid processes.

Scenario 3: Optimized Beneficiation of Oxidized Taconite Ores

When processing non-magnetic, oxidized taconites (where hematite and goethite are the primary iron minerals), the choice of beneficiation circuit has a direct and quantifiable impact on operating costs. A direct comparison of flotation systems shows that a cationic process offers a significant reagent cost advantage over an anionic process (144.1 vs. 178.7 cents/long ton of crude ore) [4]. This evidence supports the selection of cationic flotation technology for greenfield or brownfield plants treating this specific ore type, a decision that is not applicable to the processing of magnetic taconite ores.

Technical Documentation Hub

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